molecular formula C20H19FN2O2 B2828144 2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251573-96-2

2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2828144
CAS No.: 1251573-96-2
M. Wt: 338.382
InChI Key: WIXIWMQPWNVATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves multi-step organic reactions. One common route might include:

    Formation of the fluorophenyl acetamide: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions.

    Synthesis of the dihydroquinolinyl moiety: This step involves the cyclization of an appropriate precursor, such as an isopropyl-substituted aniline derivative, under basic conditions.

    Coupling of the two fragments: The final step involves coupling the fluorophenyl acetamide with the dihydroquinolinyl moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
  • 2-(4-bromophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-oxo-4-propan-2-yl-1H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(2)17-11-20(25)23-18-10-15(7-8-16(17)18)22-19(24)9-13-3-5-14(21)6-4-13/h3-8,10-12H,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIWMQPWNVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.